molecular formula C4H7BrO2 B032319 2-Bromo-2-methylpropanoic acid CAS No. 2052-01-9

2-Bromo-2-methylpropanoic acid

Cat. No. B032319
CAS RN: 2052-01-9
M. Wt: 167 g/mol
InChI Key: XXSPGBOGLXKMDU-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropanoic acid, also known as α-Bromoisobutyric acid, is a chemical compound with the molecular formula C4H7BrO2 . It is used in the functionalization of polyhedral oligomeric silsesquioxane-conjugated oligomers-silica/iron oxide nanoparticles for tumor cell sorting .


Synthesis Analysis

2-Bromo-2-methylpropanoic acid is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . It can also be produced through the hydrolysis of 2-bromo-2-methylpropane .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2-methylpropanoic acid is represented by the InChI string InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) and the SMILES string CC(C)(Br)C(O)=O .


Chemical Reactions Analysis

One of the known reactions involving 2-Bromo-2-methylpropanoic acid is its use in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . Another reaction is the hydrolysis of 2-bromo-2-methylpropane .


Physical And Chemical Properties Analysis

2-Bromo-2-methylpropanoic acid appears as a semitransparent crystalline powder or crystals. It has a melting point of 41°C to 46°C . The molecular weight of the compound is 167.00 g/mol .

Scientific Research Applications

Mechanism of Action

Target of Action

2-Bromo-2-methylpropanoic acid, also known as α-Bromoisobutyric acid , is primarily used in the field of organic synthesis . Its primary targets are the hydroxyl groups of polysaccharides, which it partially esterifies .

Mode of Action

The compound interacts with its targets through a process known as partial esterification . This is a type of organic reaction where an ester is formed from an alcohol and a carboxylic acid. In this case, the hydroxyl groups of polysaccharides act as the alcohol, and the 2-Bromo-2-methylpropanoic acid acts as the carboxylic acid .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo-2-methylpropanoic acid is the Atom Transfer Radical Polymerization (ATRP) pathway . This pathway is used in the synthesis of dextran macroinitiator . The compound’s action on this pathway results in the formation of a new compound, the dextran macroinitiator, which can be used for further reactions .

Pharmacokinetics

Given its use in organic synthesis, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific conditions of the reaction it is used in .

Result of Action

The primary result of the action of 2-Bromo-2-methylpropanoic acid is the formation of a dextran macroinitiator . This compound is useful in various organic synthesis reactions . Additionally, the compound has been used in the functionalization of polyhedral oligomeric silsesquioxane-conjugated oligomers-silica/iron oxide nanoparticles for tumor cell sorting .

Safety and Hazards

2-Bromo-2-methylpropanoic acid is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Proper protective equipment should be worn when handling this chemical, and it should be used only in a well-ventilated area .

Future Directions

While specific future directions for 2-Bromo-2-methylpropanoic acid are not mentioned in the search results, its use in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) suggests potential applications in polymer chemistry .

properties

IUPAC Name

2-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPGBOGLXKMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062151
Record name Propanoic acid, 2-bromo-2-methyl-
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Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-2-methylpropanoic acid

CAS RN

2052-01-9
Record name Bromoisobutyric acid
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Record name alpha-Bromoisobutyric acid
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Record name 2-Bromoisobutyric acid
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Record name Propanoic acid, 2-bromo-2-methyl-
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Record name Propanoic acid, 2-bromo-2-methyl-
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Record name 2-bromo-2-methylpropionic acid
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Record name 2-BROMO-2-METHYLPROPANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-2-methylpropanoic acid in the nanoparticle drug delivery system described in the research?

A1: 2-Bromo-2-methylpropanoic acid (BMPA), along with citric acid (CA), is used to create a capping layer on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) []. This CA/BMPA capping serves to immobilize and conjugate the NuBCP-9 peptide, an anti-cancer peptide, to the SPIONs. This allows for the efficient delivery of the peptide to cancer cells.

Q2: How does this delivery system improve the delivery of the NuBCP-9 peptide compared to traditional methods?

A2: The research demonstrates that using SPIONS with the CA/BMPA capping allows for the delivery of the NuBCP-9 peptide without the need for a cell transduction or penetration domain (CPP) []. Traditional peptide delivery methods often rely on CPPs to facilitate cellular uptake. This novel system bypasses the need for CPPs and shows a greater efficacy in killing breast cancer cells compared to the peptide linked with a CPP []. This suggests that the CA/BMPA capped SPIONs offer a more direct and efficient method for intracellular delivery of the peptide.

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